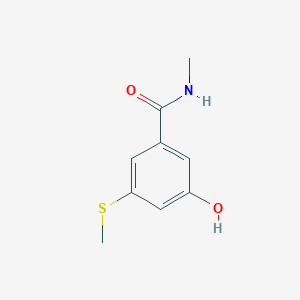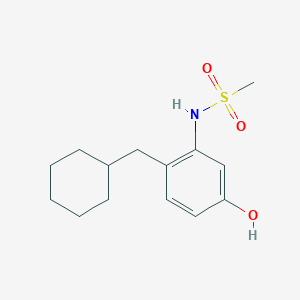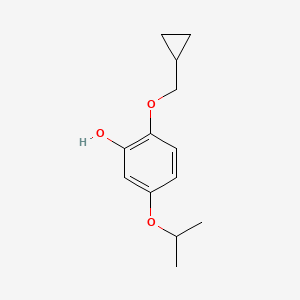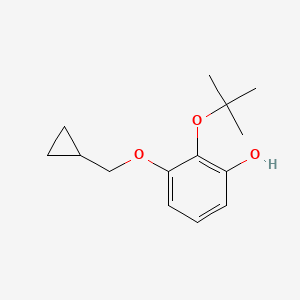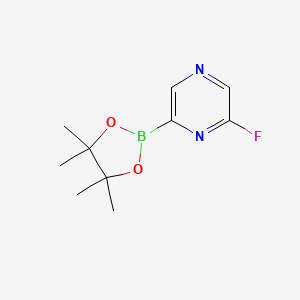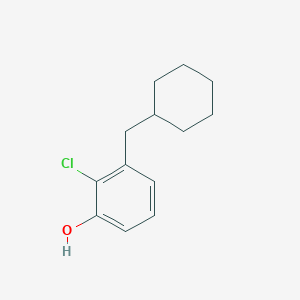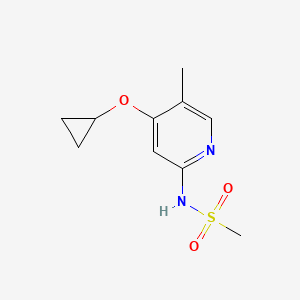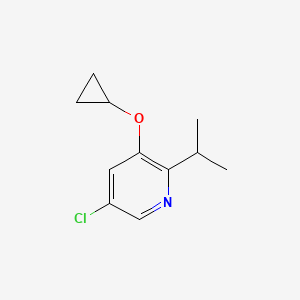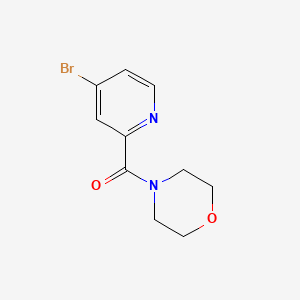![molecular formula C8H7ClN2O3 B14838643 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group and a nitro group attached to a pyridine ring, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone typically involves the chloromethylation of a nitropyridine precursor. One common method includes the reaction of 2-chloro-4-nitropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the ethanone moiety.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Carboxylic acids derived from the ethanone moiety.
Applications De Recherche Scientifique
1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl and nitro groups play crucial roles in its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
1-[4-(Chloromethyl)-6-nitropyridin-2-YL]ethanone: This compound has a similar structure but with different positions of the chloromethyl and nitro groups.
2-Chloro-4-nitropyridine: A precursor in the synthesis of 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7ClN2O3 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
1-[6-(chloromethyl)-4-nitropyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)8-3-7(11(13)14)2-6(4-9)10-8/h2-3H,4H2,1H3 |
Clé InChI |
KQHNUHWDVHSLAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


